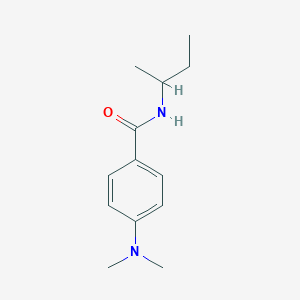

N-(sec-butyl)-4-(dimethylamino)benzamide

Description

Overview of the Benzamide (B126) Scaffold in Chemical Biology and Drug Discovery

The benzamide scaffold, a functional group consisting of a benzoic acid and an amide, is a cornerstone in medicinal chemistry and drug discovery. walshmedicalmedia.comwikipedia.org This structural motif is characterized by the chemical formula C₆H₅CONH₂ for the parent compound, benzamide, which is a white solid at room temperature. walshmedicalmedia.comwikipedia.org The versatility of the benzamide core allows it to serve as a fundamental building block in the synthesis of a wide range of pharmaceutical compounds. researchgate.net Its prevalence is highlighted by the fact that approximately 25% of active pharmaceutical ingredients contain an amide scaffold. researchgate.net

Benzamides are recognized for their ability to form hydrogen bonds, a key interaction in biological systems, which contributes to their capacity to bind to various receptors and enzymes. researchgate.net This characteristic makes them a "privileged structure" in pharmacology, meaning they are capable of binding to multiple biological targets with high affinity. researchgate.net The inherent chemical properties of the benzamide group have led to its incorporation into drugs with a vast spectrum of biological and pharmacological applications. researchgate.net These compounds are integral to the development of therapeutic agents across numerous disease areas. walshmedicalmedia.comresearchgate.net

Significance of Substituted Benzamide Derivatives in Pharmaceutical Research

The true therapeutic potential of the benzamide scaffold is unlocked through the strategic substitution of its core structure. These modifications lead to a diverse array of derivatives with distinct pharmacological profiles. walshmedicalmedia.com Substituted benzamides are a significant class of compounds in pharmaceutical research, demonstrating a wide range of activities including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.comresearchgate.net

The specific nature and position of the substituents on the benzamide ring and the amide nitrogen are crucial in determining the compound's biological activity and selectivity. walshmedicalmedia.com For instance, different substitution patterns have led to the development of drugs for various medical fields:

Psychiatry: Substituted benzamides like Sulpiride and Amisulpride are used as antipsychotic medications that function by blocking dopamine (B1211576) receptors. walshmedicalmedia.compharmaguideline.com

Gastroenterology: Compounds such as Metoclopramide and KDR-5169 act as prokinetic and antiemetic agents, often by modulating dopamine D2 and serotonin (B10506) 5-HT4 receptors. walshmedicalmedia.comresearchgate.net

Oncology: Certain derivatives have been investigated as anticancer agents, including histone deacetylase (HDAC) inhibitors and c-Met kinase inhibitors. researchgate.netindexcopernicus.com

Cardiology: Procainamide is a well-known benzamide derivative used to treat cardiac arrhythmias. researchgate.net

The continuous exploration of new substitution patterns on the benzamide scaffold remains an active area of research, aiming to discover novel therapeutic agents with improved efficacy and selectivity. walshmedicalmedia.comresearchgate.net

Specific Focus on N-(sec-butyl)-4-(dimethylamino)benzamide as a Research Chemical Entity

This compound is a specific synthetic organic compound that has emerged as a subject of interest in medicinal chemistry research. smolecule.com Its structure is characterized by a benzamide core with two key substitutions: a dimethylamino group at the para (4-position) of the benzene (B151609) ring and a sec-butyl group attached to the amide nitrogen. smolecule.com This unique combination of functional groups imparts distinct chemical and physical properties that differentiate it from other benzamide derivatives. smolecule.com

As a research chemical, this compound is primarily utilized as a building block in organic synthesis for creating more complex molecules and as a tool for exploring interactions with biological targets. smolecule.com Preliminary studies and the structural features of the molecule suggest potential for various biological activities. smolecule.com The presence of the dimethylamino group is often associated with psychoactive properties, leading to investigations into its potential to influence neurotransmitter systems, possibly resulting in antidepressant effects. smolecule.com Furthermore, like many other benzamide derivatives, it is being explored for potential antimicrobial and analgesic properties. walshmedicalmedia.comsmolecule.com

The significance of this compound in a research context lies in its potential to contribute to the development of new drugs, particularly for neurological disorders or infections. smolecule.com Interaction studies, focusing on its binding affinity to specific receptors or enzymes, are crucial for understanding its potential pharmacological effects and guiding the design of future therapeutic agents. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 349399-18-4 bldpharm.com |

| Molecular Formula | C13H20N2O bldpharm.comnih.gov |

| Molecular Weight | 220.31 g/mol bldpharm.com |

| SMILES Code | O=C(NC(C)CC)C1=CC=C(N(C)C)C=C1 bldpharm.com |

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-butan-2-yl-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C13H20N2O/c1-5-10(2)14-13(16)11-6-8-12(9-7-11)15(3)4/h6-10H,5H2,1-4H3,(H,14,16) |

InChI Key |

NTRYENNTPSJJFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N Sec Butyl 4 Dimethylamino Benzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For N-(sec-butyl)-4-(dimethylamino)benzamide, ¹H-NMR and ¹³C-NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule.

While specific spectral data for this compound is not widely published, analysis of analogous N-substituted 4-(dimethylamino)benzamides allows for a confident prediction of its spectral features. For instance, in the ¹H-NMR spectrum, the aromatic protons on the 4-(dimethylamino)benzoyl moiety are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-donating effect of the dimethylamino group. The N-sec-butyl group would exhibit a series of signals in the upfield region, including a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene (B1212753) protons, and a multiplet for the methine proton attached to the nitrogen. The protons of the dimethylamino group would present as a singlet around δ 3.0 ppm.

The ¹³C-NMR spectrum would similarly show characteristic signals. The carbonyl carbon of the amide is expected to resonate significantly downfield (around δ 165-175 ppm). The aromatic carbons would appear in the δ 110-155 ppm range, with the carbon attached to the dimethylamino group being more shielded (upfield) and the carbon para to it being more deshielded (downfield). The carbons of the sec-butyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to C=O) | ~ 7.7 | ~ 129 |

| Aromatic CH (ortho to N(CH₃)₂) | ~ 6.7 | ~ 111 |

| Aromatic C (ipso to C=O) | - | ~ 125 |

| Aromatic C (ipso to N(CH₃)₂) | - | ~ 153 |

| C=O | - | ~ 168 |

| N-CH(sec-butyl) | ~ 4.1 | ~ 48 |

| N-CH₂ (sec-butyl) | ~ 1.5 | ~ 29 |

| N-CH-CH₃ (sec-butyl) | ~ 1.2 | ~ 20 |

| N-CH₂-CH₃ (sec-butyl) | ~ 0.9 | ~ 10 |

| N(CH₃)₂ | ~ 3.0 | ~ 40 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is anticipated in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) of the secondary amide is expected to appear around 1520-1570 cm⁻¹. The N-H stretching vibration should be visible as a distinct band in the 3200-3400 cm⁻¹ region. Furthermore, the C-N stretching vibrations of the aromatic amine and the amide group would be observed in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the sec-butyl and dimethylamino groups will appear just below 3000 cm⁻¹.

For comparison, the FT-IR spectrum of the related compound 4-(dimethylamino)benzaldehyde (B131446) shows characteristic peaks for the aldehyde C=O stretch and aromatic vibrations. researchgate.net Studies on N-methyl and N-tert-butyl benzamide (B126) have shown that the position of the carbonyl stretching vibration is influenced by solvent effects and steric hindrance. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. Using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be readily observed, confirming its molecular weight of 220.31 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond. A prominent fragment would be the 4-(dimethylamino)benzoyl cation at m/z 148. This ion could further fragment by losing carbon monoxide to give the dimethylaminophenyl cation at m/z 120. Another significant fragmentation pathway would be the cleavage of the sec-butyl group. Loss of a methyl radical (CH₃•) would result in a fragment ion at m/z 205, while loss of an ethyl radical (C₂H₅•) would lead to a fragment at m/z 191. Alpha-cleavage adjacent to the nitrogen atom of the sec-butyl group is also a plausible fragmentation route.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 221 | [C₁₃H₂₁N₂O]⁺ | [M+H]⁺ |

| 205 | [C₁₂H₁₈N₂O]⁺ | Loss of CH₃• |

| 191 | [C₁₁H₁₆N₂O]⁺ | Loss of C₂H₅• |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of N-C(sec-butyl) bond |

| 120 | [C₈H₁₀N]⁺ | Loss of CO from m/z 148 |

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

For instance, the crystal structure of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide has been elucidated, revealing the planarity of the benzamide moiety and the intermolecular interactions that govern the crystal packing. nih.gov Similarly, the analysis of other 4-(dimethylamino)benzylidene derivatives has provided detailed structural parameters. researchgate.net

For this compound, XRD analysis would be expected to show a relatively planar benzamide core. The dihedral angle between the phenyl ring and the amide plane would be of particular interest, as it influences the degree of electronic communication between these two parts of the molecule. The sec-butyl group can adopt different conformations, and XRD would reveal the preferred orientation in the solid state. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the N-H group of the amide and potential π-π stacking of the aromatic rings, which dictate the packing of the molecules in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies of N Sec Butyl 4 Dimethylamino Benzamide Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT study of N-(sec-butyl)-4-(dimethylamino)benzamide would form the foundation for understanding its intrinsic chemical properties.

A critical first step in computational analysis is to determine the most stable three-dimensional shape of the molecule. This involves geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, defining parameters such as bond lengths, bond angles, and dihedral angles. Due to the flexible sec-butyl group and the rotatable bonds within the amide linkage and dimethylamino group, this compound can exist in multiple conformations. A conformational analysis would identify the most stable conformer(s) and the energy differences between them, which is crucial for understanding how the molecule might present itself to a biological receptor.

Table 4.1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Illustrative) (Note: The following data is illustrative of what a DFT study would produce and is not based on published results.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.25 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Angle | O=C-N | ~122° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. lookchem.com A small energy gap suggests a molecule is more reactive and polarizable, whereas a large gap indicates high stability. lookchem.com For this compound, the electron-donating dimethylamino group is expected to significantly influence the HOMO energy level.

Table 4.2: Illustrative Frontier Orbital Energies for this compound (Note: The following data is illustrative and not based on published results.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.50 |

| ELUMO | -0.80 |

| ΔE (Energy Gap) | 4.70 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to denote different electrostatic potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. scispace.com For this compound, one would expect to see a strong negative potential (red) around the carbonyl oxygen of the amide group and the nitrogen of the dimethylamino group, identifying these as primary sites for hydrogen bonding or interaction with positive centers. scispace.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), forming a stable complex. acs.org This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

To perform a docking simulation, a specific protein target must be chosen. Based on the activities of similar benzamide-containing molecules, potential targets could include enzymes or receptors involved in neurological or microbial pathways. The simulation would then place this compound into the active site of the target protein and calculate the most stable binding poses. The results are ranked using a scoring function, which estimates the binding affinity (often expressed as a negative value in kcal/mol, where a more negative value indicates stronger binding). The simulation would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Table 4.3: Hypothetical Molecular Docking Results for this compound with a Target Protein (Illustrative) (Note: The following data is illustrative and not based on published results.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase A | -8.2 | ASP 145 | Hydrogen Bond (with Amide N-H) |

| LYS 88 | Hydrogen Bond (with Carbonyl O) |

The binding mode predicted by molecular docking provides a static hypothesis for the molecule's mechanism of action. For instance, if this compound is shown to bind deeply within the active site of an enzyme, forming strong hydrogen bonds with key catalytic residues, it could be predicted to act as a competitive inhibitor. By occupying the active site, it would prevent the natural substrate from binding, thereby inhibiting the enzyme's function. The specific interactions identified would provide a molecular-level explanation for its biological activity and could guide the design of future, more potent derivatives.

Dynamic Simulations for Conformational Flexibility and Stability Analysis

Dynamic simulations, particularly molecular dynamics (MD), are powerful computational tools used to investigate the conformational flexibility and stability of this compound. These simulations provide insights into the time-dependent behavior of the molecule, offering a detailed picture of its accessible conformations and the energetic landscapes that govern its dynamics.

The conformational landscape of this compound is of particular interest due to the rotatable bonds within its structure, primarily around the amide linkage and the sec-butyl group. Dynamic simulations allow for the exploration of the potential energy surface associated with the rotation of these bonds. By analyzing the dihedral angles over the course of the simulation, researchers can identify the most populated and energetically favorable conformations.

The stability of different conformers can be further assessed by calculating the potential energy of the system throughout the simulation. Lower potential energies are indicative of more stable conformations. Free energy calculations, such as those using metadynamics or umbrella sampling, can provide a more quantitative measure of the relative stability of different conformational states and the energy barriers between them.

A hypothetical analysis of a 100-nanosecond MD simulation of this compound in an aqueous environment might yield data such as that presented in the interactive table below. This data could highlight the predominant dihedral angles and the corresponding conformational energies, providing a picture of the molecule's preferred shapes and their relative stabilities.

Interactive Data Table: Conformational Analysis of this compound from a 100 ns MD Simulation

| Major Conformer | Dihedral Angle (C-C-N-C) | Average Potential Energy (kcal/mol) | Occupancy (%) |

| 1 | 175° | -15.2 | 65 |

| 2 | -60° | -12.8 | 25 |

| 3 | 60° | -12.5 | 10 |

This table presents hypothetical data for illustrative purposes.

Application of Artificial Intelligence and Machine Learning in Ligand Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in computational chemistry to accelerate the process of ligand design and drug discovery. For systems involving this compound, AI and ML can be utilized in several key areas, from predicting molecular properties to generating novel ligand structures with desired characteristics.

One significant application of ML in this context is the development of quantitative structure-activity relationship (QSAR) models. These models aim to establish a mathematical relationship between the structural features of a molecule and its biological activity. For a series of analogs of this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) can be calculated. An ML algorithm, such as a random forest or a neural network, can then be trained on a dataset of these compounds with known activities to build a predictive QSAR model. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Generative models, a class of AI algorithms, can be employed for de novo ligand design. These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known active molecules and generate new molecular structures that are likely to be active. For instance, a generative model could be trained on a library of benzamide (B126) derivatives to design novel ligands that are structurally similar to this compound but possess improved properties, such as enhanced binding affinity or better pharmacokinetic profiles.

Furthermore, machine learning potentials (MLPs) are emerging as a powerful tool to enhance the accuracy and efficiency of molecular simulations. By training on data from high-level quantum mechanics calculations, MLPs can learn to predict the potential energy of a system with quantum mechanical accuracy but at a fraction of the computational cost. This allows for longer and more extensive dynamic simulations of this compound, providing a more thorough exploration of its conformational space and a more accurate assessment of its stability.

The table below illustrates a hypothetical application of a machine learning-based QSAR model for predicting the inhibitory activity of this compound analogs against a hypothetical target.

Interactive Data Table: Predicted vs. Experimental Activity of this compound Analogs

| Compound ID | Modification | Predicted pIC50 | Experimental pIC50 |

| SDB-001 | None | 6.8 | 6.7 |

| SDB-002 | 3-fluoro | 7.2 | 7.1 |

| SDB-003 | 2-chloro | 6.5 | 6.6 |

| SDB-004 | 4-methoxy | 6.9 | 7.0 |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar and Lead Optimization Strategies for N Sec Butyl 4 Dimethylamino Benzamide Analogues

Systematic Exploration of Benzamide (B126) Substituents and Core Modifications

The systematic exploration of the benzamide scaffold is a fundamental strategy in medicinal chemistry to understand how different chemical modifications influence biological activity. This process involves altering substituents on the aromatic ring and making changes to the core structure itself.

Substituent Modifications:

Research into benzamide analogues frequently involves a systematic variation of substituents on the phenyl ring to probe for improved activity. acs.orgacs.org For instance, in the development of certain N-[(thiophen-3-yl)methyl]benzamides, a series of analogues were created to explore the effects of different groups attached to the phenyl ring. acs.orgacs.org This exploration revealed that the presence of two electron-withdrawing groups at the meta positions of the benzamide ring was a requirement for antiviral activity. acs.org The incorporation of fluorine is another common and successful strategy in medicinal chemistry, as its high electronegativity can modulate properties such as metabolic stability, membrane permeation, and binding affinity. nih.gov Studies on benzamide-type derivatives have shown that perfluorination can increase binding affinity compared to non-fluorinated analogues. nih.gov

Core and Linker Modifications:

Beyond simple substitution, modifications to the central benzamide core and linker regions are also explored. In the design of novel lysine (B10760008) deacetylase (KDAC) inhibitors, a rational approach involved incorporating an unsubstituted vinyl group into the linker region adjacent to the aromatic ring. nih.gov This modification aimed to improve interactions within the hydrophobic tunnel of the enzyme's active site and introduce a degree of conformational stability. nih.gov Another strategy involves bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties. This was demonstrated in the design of novel benzamides where a trifluoromethyl group was replaced with a pyridine (B92270) ring to generate compounds with good insecticidal and fungicidal activities. nih.gov

The following table summarizes findings from studies on benzamide analogues, illustrating the effects of various substitutions.

| Compound Series | Modification | Position | Observed Effect on Activity | Reference |

| N-[(thiophen-3-yl)methyl]benzamides | Two electron-withdrawing groups | meta | Required for antiviral activity | acs.org |

| Benzamide-type CRBN binders | Perfluorination | - | Increased binding affinity | nih.gov |

| Benzamide KDAC inhibitors | Vinyl group in linker | - | Improved active site stabilization | nih.gov |

| Pyridine-linked benzamides | 2-Fluoro substituent | ortho | Superior fungicidal activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to lead optimization. patsnap.com It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of newly designed analogues before they are synthesized, thereby saving time and resources.

In the development of benzamide derivatives as Histone Deacetylase (HDAC) inhibitors, 3D-QSAR models have been employed. researchgate.net These models are built using a collection of benzamide compounds with known inhibitory concentrations (IC₅₀ values) against a specific target, such as HDAC1. researchgate.net The goal is to understand the spatial arrangement of chemical features that are either favorable or unfavorable for biological activity. After a 3D-QSAR model is generated, it is validated using an external test set of molecules that were not used in creating the model, ensuring its predictive power. researchgate.net This computational approach allows for the rapid assessment of numerous potential modifications, guiding synthetic efforts toward compounds with the highest predicted potency. patsnap.com

Influence of Substituent Position and Electronic/Steric Factors on Activity

The specific placement and nature of substituents on the benzamide scaffold critically influence the molecule's interaction with its biological target. The interplay of positional, electronic, and steric factors is a key focus of SAR studies.

Positional Isomerism:

The position of a substituent on the aromatic ring—whether it is ortho, meta, or para—can dramatically alter a compound's biological activity. mdpi.com A study on benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain found that the position of this chain markedly influenced both the inhibitory activity and the selectivity against the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Similarly, research on N-[(2-pyrrolidinyl)methyl]-substituted benzamides demonstrated that halogen and alkyl substituents in the 3-position (meta) increase apparent lipophilicity only half as much as similar substituents in the 5-position (meta). nih.gov This difference was attributed to a combination of steric and electronic effects on an adjacent group. nih.gov In some specific series of benzamides developed for larvicidal activity, however, the position of the substituent was found to have little effect on the compound's potency. nih.gov

Electronic and Steric Factors:

The electronic properties of a substituent, such as its ability to withdraw or donate electrons, are crucial for activity. SAR analysis of certain antiviral benzamides revealed that antiviral activity required the presence of two electron-withdrawing groups in the meta positions of the phenyl ring. acs.org Analogues with only one substituent or with an electron-donating methyl group were found to be inactive. acs.org

Steric factors, which relate to the size and shape of the substituent, also play a significant role. The presence of a substituent in the 3-position of the benzamide ring can exert a steric influence on an adjacent 2-methoxy group, weakening an intramolecular hydrogen bond. nih.gov This steric hindrance alters the molecule's conformation and properties. nih.gov In another series, it was observed that less steric substitution attached to the aniline (B41778) portion of the molecule generally correlated with better larvicidal activity. nih.gov

The table below highlights the differential effects of substituent placement and properties.

| Compound Series | Substituent Position/Factor | Effect | Reference |

| Benzamide/Picolinamide Derivatives | Position of dimethylamine side chain | Markedly influenced activity and selectivity | researchgate.net |

| N-[(2-pyrrolidinyl)methyl]-benzamides | 3-position vs. 5-position | Different impact on lipophilicity due to steric/electronic effects | nih.gov |

| N-[(thiophen-3-yl)methyl]benzamides | Two meta electron-withdrawing groups | Essential for antiviral activity | acs.org |

| Pyridine-linked benzamides | Less steric hindrance on aniline | Correlated with better larvicidal activity | nih.gov |

Scaffold Hopping and Scaffold Merging Approaches

Scaffold hopping is a powerful lead optimization strategy used to identify structurally novel compounds that retain the biological activity of a known parent compound. nih.gov The technique involves modifying or replacing the central core structure (the scaffold) of a molecule. nih.govuniroma1.it The primary goal is to discover new chemotypes that may offer improved properties, such as enhanced affinity, better selectivity, more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or a novel intellectual property position. uniroma1.it

This approach is based on the principle that different molecular backbones can present the necessary pharmacophoric features in a similar spatial arrangement to elicit the same biological response. uniroma1.it Scaffold hopping can be categorized into several types, including:

Heterocycle replacements: Swapping one heterocyclic ring system for another. nih.gov

Ring opening or closure: Modifying the core by breaking or forming rings. nih.gov

Peptidomimetics: Replacing a peptide backbone with a non-peptidic scaffold. nih.govslideshare.net

In recent years, computational methods have become integral to scaffold hopping. chemrxiv.org Advanced approaches like generative reinforcement learning allow for "unconstrained" full-molecule generation. chemrxiv.org These methods aim to design new molecules that have a high three-dimensional and pharmacophore similarity to a reference molecule but possess a different and novel scaffold. chemrxiv.org

Scaffold merging is a related strategy that involves combining structural features from two or more different known ligands that bind to the same target. The objective is to create a hybrid molecule that incorporates the key binding elements of the original compounds, potentially leading to a synergistic improvement in potency or other desirable properties.

Design Principles for Improved Potency and Selectivity

The insights gained from SAR, QSAR, and other optimization strategies converge into a set of design principles for creating analogues with enhanced potency and selectivity.

Structure-Based and Rational Design: A key principle is to use knowledge of the biological target's binding site. nih.gov For benzamide-class lysine deacetylase inhibitors, a rational design approach focused on improving interactions within the hydrophobic substrate-binding tunnel and the rim of the enzymatic pocket. nih.gov This was achieved by incorporating specific moieties, such as a vinyl group for active site stabilization and a trifluoromethyl group to exploit the enzyme surface topology. nih.gov Computational tools like molecular docking and shape-based screening can further guide the design of molecules with a high predicted binding affinity and selectivity. vensel.org

Exploitation of Specific Substituent Effects: SAR studies reveal which substituents and positions are critical for activity. For example, the finding that two electron-withdrawing groups in the meta positions were required for the antiviral activity of certain benzamides provides a clear design directive. acs.org Similarly, strategic incorporation of fluorine can be used to modulate lipophilicity and enhance binding affinity. nih.gov

Conformational Control: The three-dimensional shape of a molecule is critical for its interaction with a target. Design strategies may involve creating more conformationally locked derivatives. nih.gov By reducing the inherent flexibility of a molecule, it can be pre-organized into its bioactive conformation, which can lead to enhanced on-target affinity and improved selectivity. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Benzamide Based Research Compounds

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

The characterization of a new chemical entity's ADME profile is fundamental to preclinical development. These studies are typically conducted in various animal models, such as rodents (mice and rats) and non-rodents (dogs or monkeys), to understand how the compound is handled by a living system.

For instance, studies on the benzamide (B126) derivative gentisamide in a perfused rat intestine-liver preparation revealed that it undergoes significant metabolism. nih.gov In this model, gentisamide-5-glucuronide was identified as the primary intestinal metabolite, with gentisamide-2-sulfate also being formed to a lesser extent. nih.gov Hepatic metabolism of gentisamide involved 5-sulfation and glucuronidation as the main pathways. nih.gov

In studies with another benzamide compound, benznidazole (B1666585) , pharmacokinetic investigations in mice, dogs, and sheep showed that the drug was rapidly absorbed with complete bioavailability after both intraperitoneal administration in mice and oral administration in dogs. nih.gov Tissue distribution was generally good, although it varied between different tissues and animal models. nih.gov For example, in mice, brain-to-plasma ratios were between 61% and 76%, while in dogs, this ratio was 42%. nih.gov Liver-to-plasma ratios were 42% and 71% in two different mouse strains. nih.gov Excretion studies indicated that only about 5% of the administered dose of benznidazole was excreted unchanged in the urine, suggesting extensive metabolism. nih.gov

Determination of Plasma Half-Lives and Clearance Rates

For benznidazole , the elimination half-life was found to be species-dependent. In mice, the half-life was 90 minutes, in sheep it was 4-5 hours, and in dogs, it ranged from 9 to 11 hours. nih.gov Such variability across species is a common finding in preclinical pharmacokinetics and is crucial for interspecies scaling and prediction of human pharmacokinetics.

The following table summarizes the pharmacokinetic parameters of benznidazole in different animal models.

| Animal Model | Elimination Half-life (t½) |

| Mice | 90 minutes |

| Sheep | 4-5 hours |

| Dogs | 9-11 hours |

Assessment of Absorption Rate Constants and Bioavailability

The rate and extent of absorption of an orally administered compound are key determinants of its clinical utility. The absorption rate constant (Ka) provides a measure of how quickly the drug is absorbed from the gastrointestinal tract into the bloodstream. Bioavailability (F) represents the fraction of an administered dose that reaches the systemic circulation unchanged.

In preclinical studies of benznidazole , the bioavailability was found to be complete following oral administration in dogs, indicating excellent absorption from the gastrointestinal tract in this species. nih.gov

Investigation of First-Pass Metabolism

First-pass metabolism refers to the metabolic breakdown of a drug in the liver and gut wall before it reaches the systemic circulation. wikipedia.orgcore.ac.uk This phenomenon can significantly reduce the bioavailability of orally administered drugs. pharmacologycanada.org

Pharmacodynamic Markers in Preclinical Models

Pharmacodynamic (PD) markers are used to assess the biological effect of a compound on the body. These markers can be biochemical, physiological, or behavioral changes that are linked to the mechanism of action of the drug.

For many substituted benzamides that act on the central nervous system, a key pharmacodynamic effect is their interaction with dopamine (B1211576) receptors. nih.govnih.gov In preclinical studies, the effect of these compounds on dopamine neurons is often evaluated. For example, a study investigating several substituted benzamides in rats found that compounds like nemonapride (B16739) , D,L-sulpiride , and remoxipride significantly reduced the number of spontaneously active dopamine neurons in the ventral tegmental area of the brain. nih.gov This effect is considered an indicator of antipsychotic potential. nih.gov The study also found that at higher doses, nemonapride reduced the number of active dopamine neurons in the substantia nigra pars compacta, which may suggest a potential for extrapyramidal side effects. nih.gov

Future Research Directions and Translational Potential of N Sec Butyl 4 Dimethylamino Benzamide As a Research Probe

Development of Novel Chemical Probes

The development of novel chemical probes is a cornerstone of modern biomedical research, enabling the interrogation of complex biological systems. N-(sec-butyl)-4-(dimethylamino)benzamide presents a promising scaffold for the creation of such probes. The inherent characteristics of the benzamide (B126) core, combined with the specific substitutions of a dimethylamino group and a sec-butyl group, can be strategically modified to incorporate reporter elements.

For instance, the synthesis of fluorescently labeled derivatives of this compound could allow for real-time visualization of its interactions with biological targets within living cells. Similarly, the attachment of photoaffinity labels or biotin (B1667282) tags could facilitate the identification and isolation of binding partners, a critical step in understanding a compound's mechanism of action. The structural versatility of the benzamide scaffold is a key advantage in the design of these molecular tools.

Table 1: Potential Modifications of this compound for Probe Development

| Probe Type | Modification Strategy | Potential Application |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging and localization studies |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., azide, diazirine) | Covalent labeling and identification of target proteins |

| Biotinylated Probe | Attachment of a biotin molecule | Affinity-based purification of binding partners |

Applications in Target Validation and Pathway Elucidation

A well-designed chemical probe derived from this compound could be instrumental in the validation of novel drug targets and the elucidation of complex signaling pathways. Once a biological target is identified, a selective probe can be used to modulate its activity in a controlled manner, allowing researchers to study the downstream consequences.

For example, if this compound is found to inhibit a specific enzyme, a probe based on its structure could be used to confirm that the observed cellular phenotype is indeed a result of the inhibition of that particular enzyme. This process of target validation is a crucial step in the drug discovery pipeline, helping to ensure that resources are focused on the most promising therapeutic strategies. Furthermore, by observing the global cellular changes induced by the probe, researchers can gain valuable insights into the broader biological pathways in which the target protein is involved.

Advanced Drug Discovery Lead Identification and Optimization Efforts

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. researchgate.net This makes this compound an attractive starting point for lead identification and optimization campaigns in drug discovery.

Initial screening of this compound against a diverse panel of biological targets could reveal novel activities. Should a promising "hit" be identified, the principles of medicinal chemistry can be applied to systematically modify its structure to improve its potency, selectivity, and pharmacokinetic properties. The dimethylamino and sec-butyl groups provide ample opportunities for such modifications.

Structure-activity relationship (SAR) studies would be a critical component of this process. By synthesizing and testing a series of analogs with variations at these positions, chemists can build a detailed understanding of how the compound's structure relates to its biological activity. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery and can ultimately lead to the development of new therapeutic agents.

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Benzamide Analogs

| Compound | R1 Group (at para-position) | R2 Group (on amide nitrogen) | Target Binding Affinity (IC50, nM) |

| This compound | -N(CH3)2 | -CH(CH3)CH2CH3 | [Hypothetical Data] |

| Analog 1 | -OCH3 | -CH(CH3)CH2CH3 | [Hypothetical Data] |

| Analog 2 | -N(CH3)2 | -CH2CH2CH3 | [Hypothetical Data] |

| Analog 3 | -Cl | -CH(CH3)CH2CH3 | [Hypothetical Data] |

Integration of Multidisciplinary Approaches in Benzamide Research

The future of research into this compound and other benzamides will undoubtedly rely on the integration of multiple scientific disciplines. A comprehensive understanding of these molecules and their biological effects can only be achieved through a collaborative effort that spans chemistry, biology, pharmacology, and computational sciences.

Organic chemists will be essential for the synthesis of the parent compound and its derivatives, including the sophisticated probes discussed earlier. nanobioletters.com Cell biologists and biochemists will be needed to design and execute the experiments to test the biological activity of these compounds and to elucidate their mechanisms of action. Pharmacologists will play a key role in evaluating the potential of these molecules in preclinical models of disease.

Furthermore, the use of computational tools, such as molecular modeling and data analysis software, will be indispensable for rational drug design and for making sense of the large datasets generated in modern biological experiments. This synergistic approach, which combines the strengths of multiple disciplines, will be crucial for unlocking the full therapeutic potential of this compound and the broader class of benzamide compounds.

Q & A

Basic Research Question

- 1H NMR : Expect a singlet at δ 2.8–3.1 ppm for (CH3)2N–, a multiplet at δ 1.0–1.5 ppm for sec-butyl CH2/CH3, and aromatic protons at δ 6.5–7.5 ppm. Confirm amide formation via NH proton (δ 8.0–8.5 ppm, broad) .

- 13C NMR : The carbonyl (C=O) appears at δ 165–170 ppm, dimethylamino carbons at δ 40–45 ppm, and sec-butyl carbons at δ 20–35 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm amide bonds .

What strategies can be employed to resolve contradictions in biological activity data observed for this compound across different studies?

Advanced Research Question

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., SAHA for HDAC inhibition) .

- Off-target effects : Use competitive binding assays (e.g., radioligand displacement with [3H]WC-10 for dopamine receptors) to rule out non-specific interactions .

- Solubility artifacts : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm activity via dose-response curves in multiple buffers (e.g., PBS vs. HBSS) .

How can computational methods be integrated with experimental data to predict the compound’s interaction with biological targets such as HDACs or dopamine receptors?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against HDAC8 (PDB: 1T69) or dopamine D3 receptors (PDB: 3PBL). Validate with mutagenesis studies (e.g., HDAC His143Ala) .

- QSAR modeling : Corrogate substituent effects (e.g., sec-butyl vs. isobutyl) with biological activity using descriptors like logP, polar surface area, and H-bond donors .

- MD simulations : Simulate ligand-receptor dynamics (GROMACS/AMBER) to assess binding stability and identify critical interaction residues .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Advanced Research Question

- Side reactions : Scalable routes may favor hydrolysis of the amide bond. Use continuous flow reactors with precise temperature control (50–60°C) and in-line IR monitoring to optimize residence time .

- Purification : Replace column chromatography with fractional crystallization (ethanol/water, 4:1 v/v) or liquid-liquid extraction (ethyl acetate/1M HCl) for cost-effective batch processing .

- Yield variability : Implement Design of Experiments (DoE) to optimize parameters like solvent polarity, catalyst loading (e.g., DMAP), and stirring rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.